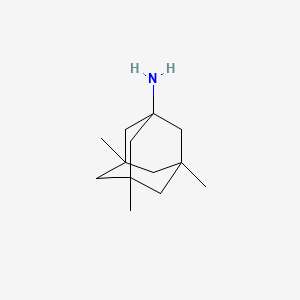

![molecular formula C7H5N3O2S B1295879 4-ニトロベンゾ[d]チアゾール-2-アミン CAS No. 6973-51-9](/img/structure/B1295879.png)

4-ニトロベンゾ[d]チアゾール-2-アミン

概要

説明

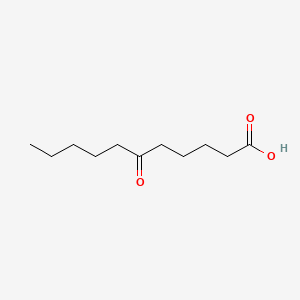

4-Nitrobenzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C7H5N3O2S and its molecular weight is 195.2 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Nitrobenzo[d]thiazol-2-amine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 23 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Nitrobenzo[d]thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrobenzo[d]thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗結核剤

最近の研究では、新しいベンゾチアゾール誘導体が潜在的な抗結核化合物として合成されていることが強調されています。これらの誘導体は、4-ニトロベンゾ[d]チアゾール-2-アミンをベースとしたものも含め、結核菌に対する有望なin vitroおよびin vivo活性を示しています。 これらの誘導体の合成経路には、ジアゾカップリング、クネーフェナーゲルの縮合、およびその他の技術が含まれており、抗結核活性が強化された強力な阻害剤を見つけることを目指しています .

抗炎症薬

ベンゾチアゾール誘導体は、その抗炎症作用について合成および分析されてきました。4-ニトロベンゾ[d]チアゾール-2-アミンから誘導された新規化合物は、COX-1およびCOX-2阻害について試験され、有意な阻害活性を示しました。 これらの発見は、新しい抗炎症薬の開発における潜在的な用途を示唆しています .

鎮痛薬

ベンゾチアゾール化合物の鎮痛作用が調べられており、一部の誘導体は有意な鎮痛効果を示しています。 これは、4-ニトロベンゾ[d]チアゾール-2-アミン誘導体を基にして新しい鎮痛薬を作成するための可能性を開きます .

駆虫作用

ベンゾチアゾール誘導体は、寄生虫の感染症を治療する能力である駆虫作用についても調査されています。 4-ニトロベンゾ[d]チアゾール-2-アミンから合成された化合物は、特定の種に対して中等度から良好な活性を示しており、駆虫治療における潜在的な使用を示しています .

作用機序

Target of Action

Thiazole derivatives, which include 4-nitrobenzo[d]thiazol-2-amine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that thiazole derivatives can interact with various biological targets, leading to a range of effects . The specific interactions and resulting changes would depend on the exact structure of the derivative and the biological target involved.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Safety and Hazards

将来の方向性

Benzothiazole derivatives, including 4-Nitrobenzo[d]thiazol-2-amine, have shown promise in the field of medicinal chemistry due to their broad spectrum of biological effects . Future research could focus on exploring their potential applications in the treatment of various diseases, such as cancer and inflammatory disorders .

生化学分析

Biochemical Properties

4-Nitrobenzo[d]thiazol-2-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with enzymes such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are key players in the inflammatory response . The interaction between 4-Nitrobenzo[d]thiazol-2-amine and these enzymes involves the binding of the compound to the active site of the enzymes, thereby inhibiting their activity. This inhibition can lead to a reduction in the production of pro-inflammatory mediators, making 4-Nitrobenzo[d]thiazol-2-amine a potential anti-inflammatory agent.

Cellular Effects

The effects of 4-Nitrobenzo[d]thiazol-2-amine on various types of cells and cellular processes have been extensively studied. In particular, this compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Nitrobenzo[d]thiazol-2-amine has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in regulating immune responses and inflammation . By inhibiting the activation of NF-κB, 4-Nitrobenzo[d]thiazol-2-amine can suppress the expression of pro-inflammatory genes, thereby exerting anti-inflammatory effects.

Molecular Mechanism

The molecular mechanism of action of 4-Nitrobenzo[d]thiazol-2-amine involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to the active sites of target enzymes, such as COX-1 and COX-2, leading to enzyme inhibition . Additionally, 4-Nitrobenzo[d]thiazol-2-amine can interact with transcription factors like NF-κB, preventing their translocation to the nucleus and subsequent activation of pro-inflammatory genes . These interactions collectively contribute to the compound’s anti-inflammatory properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitrobenzo[d]thiazol-2-amine have been observed to change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods In vitro studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of inflammatory pathways, while in vivo studies have demonstrated its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of 4-Nitrobenzo[d]thiazol-2-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit inflammation without causing significant adverse effects . At higher doses, 4-Nitrobenzo[d]thiazol-2-amine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing potential toxicity.

Metabolic Pathways

4-Nitrobenzo[d]thiazol-2-amine is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into various metabolites . These metabolites can then be excreted through the kidneys. The interaction of 4-Nitrobenzo[d]thiazol-2-amine with these metabolic enzymes can influence its overall pharmacokinetics and bioavailability .

Transport and Distribution

The transport and distribution of 4-Nitrobenzo[d]thiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that the compound can be actively transported into cells via organic anion transporters, which facilitate its uptake and accumulation in target tissues . Additionally, binding proteins in the bloodstream can influence the distribution of 4-Nitrobenzo[d]thiazol-2-amine, affecting its localization and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 4-Nitrobenzo[d]thiazol-2-amine plays a critical role in its activity and function. The compound has been found to localize primarily in the cytoplasm, where it can interact with cytoplasmic enzymes and signaling molecules . Additionally, post-translational modifications, such as phosphorylation, can influence the targeting and localization of 4-Nitrobenzo[d]thiazol-2-amine to specific cellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.

特性

IUPAC Name |

4-nitro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S/c8-7-9-6-4(10(11)12)2-1-3-5(6)13-7/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYJFCKUPMJFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286039 | |

| Record name | 4-Nitro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24796881 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6973-51-9 | |

| Record name | 6973-51-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

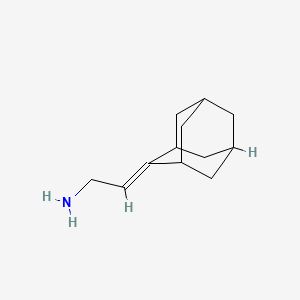

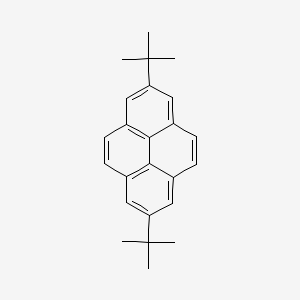

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

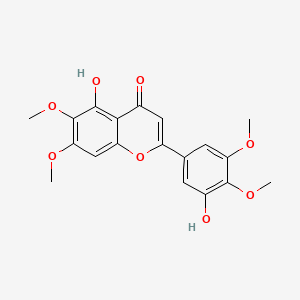

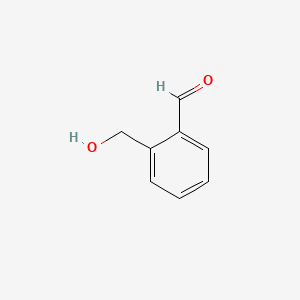

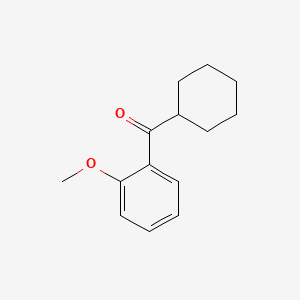

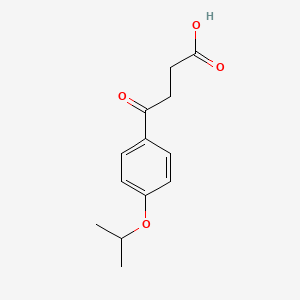

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。